2,2-Dimethyl-3,4-dihydronaphthalen-1-one CAS number 2977-45-9
2,2-Dimethyl-3,4-dihydronaphthalen-1-one CAS number 2977-45-9
An In-depth Technical Guide to 2,2-Dimethyl-3,4-dihydronaphthalen-1-one (CAS: 2977-45-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3,4-dihydronaphthalen-1-one, also known as 2,2-dimethyl-1-tetralone, is a bicyclic aromatic ketone.[1][2][3] It belongs to the tetralone class of compounds, which are characterized by a cyclohexanone ring fused to a benzene ring.[4] The tetralone scaffold is a significant structural motif in medicinal chemistry and serves as a crucial building block for a diverse array of biologically active compounds.[4][5] Derivatives of tetralones have shown potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[5] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological activities of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one and its related class of compounds.
Chemical and Physical Properties
2,2-Dimethyl-3,4-dihydronaphthalen-1-one is a clear, light lemon/lime colored liquid at room temperature.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2977-45-9 | [2] |
| Molecular Formula | C₁₂H₁₄O | [2] |
| Molecular Weight | 174.24 g/mol | [2] |
| Appearance | Clear, light lemon/lime liquid | [2][6] |
| Boiling Point | 137 °C | N/A |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | N/A |
| Storage | Sealed in dry, Room Temperature | [2] |
| InChI Key | XNTNPKXCRBTDTR-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1(C)CCC2=C(C=CC=C2)C1=O | [2] |
Synthesis
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The synthesis would likely start from a precursor molecule, 4-phenyl-3,3-dimethylbutanoic acid. This acid is first converted to its more reactive acid chloride, which then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the target tetralone.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of a tetralone via intramolecular Friedel-Crafts acylation, adapted from procedures for similar compounds.[10]
Step 1: Synthesis of 4-phenyl-3,3-dimethylbutanoyl chloride
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In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 4-phenyl-3,3-dimethylbutanoic acid.
-
Add an excess of thionyl chloride (SOCl₂).
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Gently heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This product is typically used in the next step without further purification.
Step 2: Synthesis of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one
-
Cool the flask containing the 4-phenyl-3,3-dimethylbutanoyl chloride in an ice bath.
-
Add a suitable solvent such as carbon disulfide (CS₂).
-
Gradually add anhydrous aluminum chloride (AlCl₃) in one portion.
-
Once the initial vigorous reaction subsides, slowly warm the mixture to its boiling point and heat for approximately 10 minutes to complete the reaction.[10]
-
Cool the reaction mixture to 0 °C and carefully quench by adding crushed ice, followed by concentrated hydrochloric acid.
-
The product can then be isolated by steam distillation or solvent extraction.[10]
-
Purify the crude product by vacuum distillation.
Spectroscopic Data
While specific spectra for 2,2-Dimethyl-3,4-dihydronaphthalen-1-one are not available in the provided search results, the expected spectroscopic features can be inferred from data on related tetralone structures and general principles of spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the cyclohexanone ring, and the gem-dimethyl protons.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 8.1 | Multiplets |
| -CH₂- (C4) | ~2.9 | Triplet |
| -CH₂- (C3) | ~2.0 | Triplet |
| -C(CH₃)₂ | ~1.2 | Singlet |
Note: These are estimated values based on general principles and data for related compounds. The aromatic region may show complex splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon, and the aliphatic carbons.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (C1) | 190 - 200 |
| Aromatic-C | 125 - 150 |
| Quaternary-C (C2) | 40 - 50 |
| -CH₂- (C4) | 30 - 40 |
| -CH₂- (C3) | 20 - 30 |
| -C(CH₃)₂ | 25 - 35 |
Note: These are estimated values based on typical chemical shift ranges for tetralones and related ketones.[11][12][13][14]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group and bands corresponding to the aromatic ring and C-H bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-H Stretch (sp²) | 3000 - 3100 |
| C-H Stretch (sp³) | 2850 - 3000 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.24 g/mol ). Common fragmentation patterns for ketones include α-cleavage.
Biological Activity and Applications
While no specific biological activity has been documented for 2,2-Dimethyl-3,4-dihydronaphthalen-1-one in the provided search results, the broader class of tetralone derivatives has been extensively studied and has shown a wide range of pharmacological activities.[5] This suggests that 2,2-Dimethyl-3,4-dihydronaphthalen-1-one could serve as a valuable scaffold for the development of new therapeutic agents.
Potential Therapeutic Applications of Tetralone Derivatives
-
Anticancer Activity: Many tetralone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia, colon cancer, and breast cancer. Some derivatives act as inhibitors of tubulin polymerization.
-
Antibacterial Activity: Novel tetralone derivatives have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5]
-
Anti-inflammatory Activity: Certain tetralone derivatives exhibit anti-inflammatory properties by inhibiting macrophage migration inhibitory factor (MIF).[5]
-
Neuroprotective Effects: Some tetralone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. [N/A]
The general workflow for evaluating the biological activity of a new tetralone derivative is depicted below.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
2,2-Dimethyl-3,4-dihydronaphthalen-1-one is a member of the pharmacologically significant tetralone family. While specific data for this compound is limited, its structural similarity to other biologically active tetralones suggests its potential as a valuable building block in drug discovery and development. The synthetic routes are well-established, and a variety of biological screening assays can be employed to explore its therapeutic potential. Further research into the synthesis and biological evaluation of derivatives of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 5. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrabase.com [spectrabase.com]
- 8. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. hmdb.ca [hmdb.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
